molecular formula C10H12Cl2N2O2 B1445647 tert-butyl N-(3,6-dichloropyridin-2-yl)carbamate CAS No. 1421601-13-9

tert-butyl N-(3,6-dichloropyridin-2-yl)carbamate

Cat. No. B1445647
M. Wt: 263.12 g/mol
InChI Key: PLYJEMRLEXWZLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-butyl N-(3,6-dichloropyridin-2-yl)carbamate” is a chemical compound with the CAS Number: 1421601-13-9 . It has a molecular weight of 263.12 and is a powder in physical form . The IUPAC name for this compound is tert-butyl 3,6-dichloro-2-pyridinylcarbamate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12Cl2N2O2/c1-10(2,3)16-9(15)14-8-6(11)4-5-7(12)13-8/h4-5H,1-3H3,(H,13,14,15) . This indicates that the compound has a pyridinyl group attached to a carbamate group.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 263.12 and is a powder in physical form . The storage temperature is room temperature .

Scientific Research Applications

  • Crystal Structure Analysis

    • The compound tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, related to tert-butyl N-(3,6-dichloropyridin-2-yl)carbamate, has been studied for its isomorphous crystal structures. These studies involve simultaneous hydrogen and halogen bonds on the carbonyl group, indicating its potential in crystallography research (Baillargeon et al., 2017).
  • Photoredox-Catalyzed Amination

    • tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, a variant of tert-butyl N-(3,6-dichloropyridin-2-yl)carbamate, was used in photoredox-catalyzed amination of o-hydroxyarylenaminones. This demonstrates its role in facilitating novel cascade pathways for synthesizing a range of 3-aminochromones under mild conditions (Wang et al., 2022).
  • Palladium-Catalyzed Amination and Intramolecular Amidation

    • Research involving tert-butyl (2-chloropyridin-3-yl)carbamate, a close relative, in palladium-catalyzed amination and intramolecular amidation, indicates the utility of similar compounds in organic synthesis. This method allows the preparation of 3-arylated 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones from readily available materials (Scott, 2006).
  • Hydrogen Bond Analysis in Carbamate Derivatives

    • Studies on derivatives of tert-butyl carbamate, such as tert-butyl 5-benzyl-2-(3-chlorophenylamino)-4,5-dihydro-1H-imidazole-1-carboxylate, have focused on the interplay of strong and weak hydrogen bonds. These studies are essential in understanding molecular interactions and crystal packing in various carbamate derivatives (Das et al., 2016).
  • Lithiation Site Control

    • Research on tert-butyl N-(pyridin-3-ylmethyl)carbamate, closely related to the compound , focuses on controlling the site of lithiation, a critical aspect in synthetic chemistry. This involves reactions with various electrophiles to yield substituted derivatives, demonstrating its applicability in developing novel synthetic methodologies (Smith et al., 2013).
  • Synthesis of Protected β-d-2-deoxyribosylamine Analogues

    • The compound tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, a variant, is vital in the enantioselective synthesis of carbocyclic analogues of 2'-deoxyribonucleotides. Its study provides insights into nucleotide analogue synthesis, which is significant in medicinal chemistry (Ober et al., 2004).

properties

IUPAC Name

tert-butyl N-(3,6-dichloropyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2O2/c1-10(2,3)16-9(15)14-8-6(11)4-5-7(12)13-8/h4-5H,1-3H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLYJEMRLEXWZLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(3,6-dichloropyridin-2-yl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-(3,6-dichloropyridin-2-yl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-(3,6-dichloropyridin-2-yl)carbamate
Reactant of Route 3
Reactant of Route 3
tert-butyl N-(3,6-dichloropyridin-2-yl)carbamate
Reactant of Route 4
Reactant of Route 4
tert-butyl N-(3,6-dichloropyridin-2-yl)carbamate
Reactant of Route 5
tert-butyl N-(3,6-dichloropyridin-2-yl)carbamate
Reactant of Route 6
Reactant of Route 6
tert-butyl N-(3,6-dichloropyridin-2-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.